Adipic acid

Catalog No.
S517274
CAS No.
124-04-9
M.F
C6H10O4
C6H10O4
HOOC(CH2)4COOH
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adipic acid

CAS Number

124-04-9

Product Name

Adipic acid

IUPAC Name

hexanedioic acid

Molecular Formula

C6H10O4
C6H10O4
HOOC(CH2)4COOH

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)

InChI Key

WNLRTRBMVRJNCN-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CC(=O)O

Solubility

Slightly soluble in water. Freely soluble in ethanol
In water, 3.00X10+4 mg/L at 30 °C
In water, 0.633/100 parts (wt/wt) ether at 19 °C
In water, 160 g/100 mL boiling water
1.4 g/100 mL water at 10 °C
For more Solubility (Complete) data for ADIPIC ACID (7 total), please visit the HSDB record page.
30.8 mg/mL at 34 °C
Solubility in water, g/100ml at 15 °C: 1.4 (moderate)
slightly soluble in water; soluble in alcohol and acetone

Synonyms

adipate, adipic acid, adipic acid, calcium salt, adipic acid, Cu salt, adipic acid, Cu(+2) salt, adipic acid, Cu(+2) salt (1:1), adipic acid, diammonium salt, adipic acid, disodium salt, adipic acid, Mg salt (1:1), adipic acid, monoammonium salt, adipic acid, nickel salt, adipic acid, potassium salt, adipic acid, sodium salt, ammonium adipate, diammonium adipate, hexanedioic acid, magnesium adipate, sodium adipate

Canonical SMILES

C(CCC(=O)O)CC(=O)O

Description

The exact mass of the compound Adipic acid is 146.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water. freely soluble in ethanol30.8 mg/ml at 34 °cin water, 3.00x10+4 mg/l at 30 °cin water, 0.633/100 parts (wt/wt) ether at 19 °cin water, 160 g/100 ml boiling water1.4 g/100 ml water at 10 °cfreely soluble in methanol, ethanol; soluble in acetone; slightly soluble in cyclohexane; practically insoluble in benzene, petroleum etherinsoluble in acetic acid and ligroinpractically insoluble in petroleum benzin.30.8 mg/ml at 34 °csolubility in water, g/100ml at 15 °c: 1.4 (moderate)slightly soluble in water; soluble in alcohol and acetone. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760121. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Adipates - Supplementary Records. It belongs to the ontological category of alpha,omega-dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Adipic acid, also known as hexanedioic acid, is an organic compound with the chemical formula C6H10O4\text{C}_6\text{H}_{10}\text{O}_4. It is a white crystalline powder that is classified as a dicarboxylic acid, featuring two carboxyl functional groups. Adipic acid is primarily produced for industrial applications, particularly as a precursor in the synthesis of nylon, with an annual production of approximately 2.5 billion kilograms . Although it rarely occurs in nature, it is recognized as a food additive (E355) and is used in various applications due to its unique chemical properties.

Adipic acid is generally considered to have low to moderate toxicity []. However, exposure can cause skin and eye irritation. Inhalation may irritate the respiratory tract. Proper personal protective equipment (PPE) should be worn when handling adipic acid [].

And formulations. For example, when used in drug formulations, it can modulate pH levels within gels, affecting drug release rates significantly . Additionally, studies on the environmental impact of adipic acid production highlight interactions with greenhouse gases like nitrous oxide, prompting efforts to minimize emissions during synthesis .

Adipic acid has been studied for its potential biological activities. It has been incorporated into controlled-release formulation matrix tablets to achieve pH-independent drug release profiles. This application is particularly useful for both weakly basic and weakly acidic drugs . Additionally, adipic acid can enhance the disintegration of enteric polymer coatings, improving drug release in the intestinal environment without affecting release in acidic conditions .

The synthesis of adipic acid can be achieved through several methods:

  • Oxidation of Cyclohexanone and Cyclohexanol: This is the most common industrial method, where nitric acid oxidizes a mixture known as KA oil (a combination of cyclohexanone and cyclohexanol) into adipic acid, releasing nitrous oxide as a byproduct .
  • Carbonylation of Butadiene: This method involves the hydrocarboxylation of butadiene using carbon monoxide and water to yield adipic acid .
  • Oxidative Cleavage of Cyclohexene: Hydrogen peroxide can be used to oxidatively cleave cyclohexene into adipic acid .
  • Biomass Feedstocks: Recent research has explored synthesizing adipic acid from renewable resources such as glucose and lignin-derived oils through various catalytic processes .

Adipic acid has diverse applications across several industries:

  • Nylon Production: The primary use of adipic acid is in the production of nylon-6,6 through polymerization with hexamethylenediamine.
  • Food Industry: It serves as a food additive (E355) for flavoring and preservation purposes.
  • Pharmaceuticals: Adipic acid is utilized in drug formulations for controlled release and stability enhancement.
  • Plasticizers and Resins: It acts as a building block for producing plasticizers and resins used in various consumer products .

Adipic acid shares similarities with other dicarboxylic acids but possesses unique characteristics that distinguish it:

CompoundFormulaUnique Features
Succinic AcidC4H6O4Shorter carbon chain; used in food and pharmaceuticals.
Glutaric AcidC5H8O4One less carbon than adipic; used in plasticizers.
Maleic AcidC4H4O4Unsaturated dicarboxylic acid; used in resins and coatings.
Fumaric AcidC4H4O4Isomer of maleic; utilized in food industry as acidity regulator.

Adipic acid's longer carbon chain allows for distinct physical properties and reactivity compared to these similar compounds, making it particularly suitable for nylon synthesis and other high-performance materials.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Adipic acid is a white crystalline solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make plastics and foams and for other uses.
Other Solid; Liquid; Pellets or Large Crystals; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Liquid, Other Solid; Dry Powder
White odourless crystals or crystalline powder
Colorless to white crystals; [CHEMINFO]
Solid
ODOURLESS COLOURLESS CRYSTALLINE POWDER.
white crystals or crystalline powder; practically odourless; aqueous phase has a pleasant sour taste
White crystalline solid

Color/Form

Monoclinic prisms from ethyl acetate, water, or acetone and petroleum ether
White monoclinic prisms
White crystalline solid
Colorless

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

146.05790880 g/mol

Monoisotopic Mass

146.05790880 g/mol

Boiling Point

337.5 °C at 760 mm Hg: 265 °C at 100 mm Hg: 240.5 °C at 40 mm Hg: 222 °Cat 20 mm Hg: 205.5 °C at 10 mm Hg; 191 °C at 5 mm Hg; 159.5 °C at 1.0 mm Hg
265.00 °C. @ 100.00 mm Hg
338 °C

Flash Point

376 °F Combustible solid (USCG, 1999)
385 °F, 196 °C (closed cup)
196 °C c.c.
376 °F

Heavy Atom Count

10

Taste

TART TASTE
Sour tasting

Vapor Density

5.04 (Air = 1)
Relative vapor density (air = 1): 5.04

Density

1.36 at 68 °F (USCG, 1999) - Denser than water; will sink
1.360 g/cu m at 25 °C
Bulk density: 640-800 kg/cu m
1.36 g/cm³
1.36

LogP

0.08 (LogP)
0.08
log Kow = 0.08

Odor

Odorless

Decomposition

Melts and may decompose to give volatile acidic vapors of valeric acid and other substances.
When heated to decomp it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

304 °F (USCG, 1999)
151,5-154,0 °C
151.5 °C
151 - 154 °C
152 °C
304 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

76A0JE0FKJ

Related CAS

26776-26-1
22322-28-7 (unspecified calcium salt)
23311-84-4 (unspecified hydrochloride salt)
25666-61-9 (unspecified potassium salt)
3385-41-9 (di-ammonium salt)
7486-38-6 (di-hydrochloride salt)
7486-39-7 (magnesium[1:1] salt)

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Use and Manufacturing

IDENTIFICATION: Adipic acid is a colorless or white crystalline solid. It is odorless and has a sour taste. It is very soluble in water. Adipic acid is present in some plants and is a chemical in tobacco and tobacco smoke. USE: Adipic acid is a commercially important chemical used during the production of nylon, plastics, lubricants, adhesives, and polyurethane foam. Adipic acid is also used in baking powders instead of cream of tartar and other foods. It is an ingredient in some laundry detergents and may be present in some hair care products. Adipic acid is also a component of hydraulic fracturing fluid. EXPOSURE: Workers in industries that use or produce adipic acid may be exposed through skin contact or breathing in air containing adipic acid dusts. The general population may be exposed to adipic acid by eating foods or having contact with consumer products containing adipic acid. Exposure may also occur by smoking cigarettes or breathing air containing adipic acid. If adipic acid is released to the air, it will be degraded by reactions with other chemicals or bind to particles that will eventually fall to the ground. It will not bind to particles in soil and water and is expected to move through soil. It is not expected to move into the air from soil or water surfaces. It will be degraded by microorganisms in soil and water. It is not expected to build up in aquatic organisms. RISK: Skin, eye, and respiratory irritation or burns can occur with exposure to adipic acid as a solid, in a solution, or as dust particles in the air. Bronchial asthma has been reported in a couple case studies of workers exposed to adipic acid. Severe diarrhea, stomach and intestinal lesions, liver damage, and bleeding in the lung were seen in laboratory animals given high-to-very high oral doses of adipic acid. Some animals died after very high oral doses. No health problems were observed in laboratory animals after repeated ingestion of low-to-moderate doses or repeated exposure to moderate levels of adipic acid in air. Birth defects were not increased in offspring of laboratory animals given high oral doses of adipic acid during pregnancy. The effect of adipic acid on fertility has not been assessed in laboratory animals. No evidence of cancer was found in laboratory rats fed moderate levels DCHP for their lifetime. The potential for adipic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

3.02X10-5 Pa at 25 °C (2.27X10-7 mm Hg)
Vapor pressure, Pa at 18.5 °C: 10

Pictograms

Irritant

Irritant

Other CAS

124-04-9

Absorption Distribution and Excretion

Absorbed adipic acid is primarily excreted in the urine unchanged or in the breath of carbon dioxide.
In man following ingestion, adipic acid is only partially metabolized; the balance is eliminated unchanged in the urine.

Metabolism Metabolites

Radioactive adipic acid was fed to fasted experimental rats and the metabolic products identified in the urine were urea, glutamic acid, lactic acid, beta-ketoadipic acid, and citric acid. The presence of beta-ketoadipic acid provided some evidence that adipic acid is metabolized by beta-oxidation in much the same fashion as fatty acids. Further evidence was provided by the appearance of succinate in the urine of rats fed radioactive (14)C-adipic acid and injected with malonic acid. The presence of radioactive acetyl-gamma-phenyl-alphaaminobutyric acid after feeding gamma-phenyl-alpha-aminobutyric acid and (14)C-labeled adipic acid provided very strong evidence that acetate is a metabolite of adipic acid. Radioactive glycogen was isolated following feeding of glucose and radioactive adipic acid.
Adipic acid is metabolized via beta-oxidation to succinic and acetic acids, and subsequently to other normal intermediary metabolites.

Wikipedia

Adipic acid
Piperonal

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food additives -> Flavoring Agents
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Buffering

Methods of Manufacturing

... Commercially important processes ... employ two major reaction stages. The first reaction stage is the production of the intermediates cyclohexanone and cyclohexanol, usually abbreviated as KA, KA oil, ol-one, or anone-anol. The KA (ketone, alcohol), after separation from unreacted cyclohexane (which is recycled) and reaction by-products, is then converted to adipic acid by oxidation with nitric acid.
Two companies Verdezyne and Rennovia are developing bio-based adipic acid production. Verdezyne uses genetically modified enzymes to ferment glucose to adipic acid. ... Rennovia uses air oxidation to convert glucose to glucaric acid, followed by hydrodeoxygenation to convert glucaric acid to adipic acid.
Oxidation of cyclohexane, cyclohexanol, or cyclohexanone with air or nitric acid.

General Manufacturing Information

Utilities
Wholesale and Retail Trade
Primary Metal Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Services
Other (requires additional information)
Organic Fiber Manufacturing
All Other Chemical Product and Preparation Manufacturing
Synthetic Dye and Pigment Manufacturing
Paper Manufacturing
Synthetic Rubber Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Hexanedioic acid: ACTIVE
Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/
48th highest-volume chemical produced in USA (1985).
Since about 90% of worldwide adipic acid production is used in nylon-6.6, synthetic fiber producers are the predominant adipic acid manufacturers.
Adiponitrile can be the precursor of hexamethylenediamine and adipic acid by hydrolysis in the manufacture of nylon 6.6.
46th highest-volume chemical produced in the U.S. (1991).

Analytic Laboratory Methods

Gas-liquid chromatographic determination of adipic acid in cracking candy and soft drinks (food additive).
Chromatographic determination of the esters has also become the method of choice for determining adipic acid in oxidation mixtures, synthetic fatty acid mixtures, and synthetic polyamides.
Gas-liquid chromatographic determination of adipate content of acetylated di-starch adipate was studied.
The analytical procedures for food-grade adipic acid are described .... Assay is by direct titration. ... Ash is determined gravimetrically as the residue remaining after ashing 100 g of adipic acid at 850 °C in a platinum dish.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.
Storage temperature: ambient; venting: open

Interactions

A group of mice received intravaginally, three time weekly, applications of a powdered mixture containing urea, adipic acid, and carboxymethyl cellulose. There was a high incidence of vaginal cancer after prolonged treatment. Experiments extended over one year, in which the three ingredients were given separately, yielded no tumors.

Stability Shelf Life

Stable under recommended storage conditions.
RELATIVELY STABLE

Dates

Modify: 2023-08-15
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